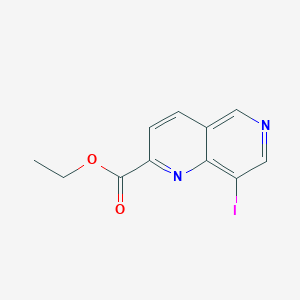![molecular formula C12H13F4N B3070626 4-[3-Fluoro-4-(trifluoromethyl)phenyl]piperidine CAS No. 1004853-54-6](/img/structure/B3070626.png)
4-[3-Fluoro-4-(trifluoromethyl)phenyl]piperidine
Übersicht
Beschreibung
The compound “4-[3-Fluoro-4-(trifluoromethyl)phenyl]piperidine” seems to be a derivative of the compound “4-Fluoro-3-(trifluoromethyl)phenyl isocyanate”. This compound belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, a related compound “4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol” has been synthesized and characterized by physical and spectral methods .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactivity
The reactivity and synthesis involving piperidine compounds, such as 4-[3-Fluoro-4-(trifluoromethyl)phenyl]piperidine, are foundational in organic chemistry. Studies have explored nucleophilic aromatic substitution reactions where piperidine reacts with nitro-aromatic compounds, leading to substituted piperidines. This type of reaction highlights the role of piperidine derivatives in synthesizing complex organic molecules and elucidates reaction mechanisms relevant to medicinal chemistry and material science (Pietra & Vitali, 1972).
Pharmacophore Design in Medicinal Chemistry
Arylcycloalkylamines, including phenyl piperidines, are critical pharmacophores in several antipsychotic agents. Research on these compounds has shown that specific arylalkyl substituents, such as the trifluoromethyl group, can significantly enhance the potency and selectivity of binding affinity at dopamine receptors, illustrating the compound's role in developing new therapeutic agents (Sikazwe et al., 2009).
Role in Antitubercular Drug Design
The trifluoromethyl group, a common feature in this compound, is extensively used in antitubercular drug design. The incorporation of this group into antitubercular agents has been shown to improve their pharmacodynamic and pharmacokinetic properties, highlighting the importance of fluorinated substituents in enhancing the efficacy and safety profiles of therapeutic compounds (Thomas, 1969).
Fluoroalkylation in Green Chemistry
The study of fluoroalkylation, particularly in aqueous media, represents an important area of research for the environmentally benign incorporation of fluorinated groups into organic molecules. This research is pivotal for developing new methodologies in synthetic chemistry that are less harmful to the environment and can provide insights into sustainable chemical practices, including those involving piperidine derivatives (Song et al., 2018).
Eigenschaften
IUPAC Name |
4-[3-fluoro-4-(trifluoromethyl)phenyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F4N/c13-11-7-9(8-3-5-17-6-4-8)1-2-10(11)12(14,15)16/h1-2,7-8,17H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVAMKXJAXZYEAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC(=C(C=C2)C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3070553.png)
![1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3070556.png)
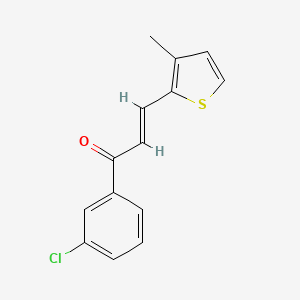
![Methyl 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate](/img/structure/B3070578.png)
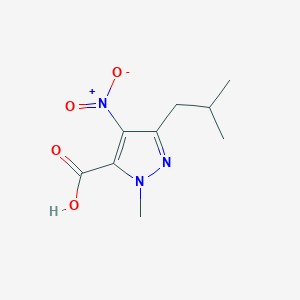
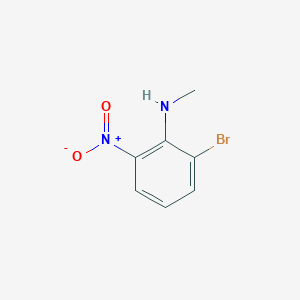
![3-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid](/img/structure/B3070598.png)
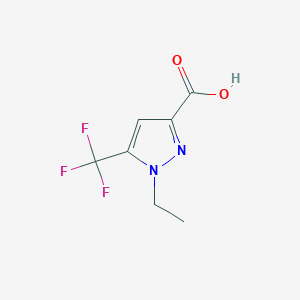

![1-[4-(1H-Imidazol-1-YL)phenyl]ethanol](/img/structure/B3070610.png)
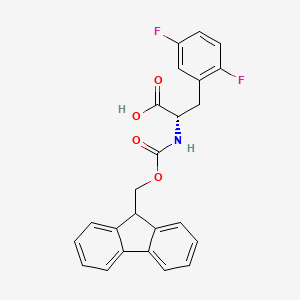

![tert-Butyl 1-methyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B3070646.png)
